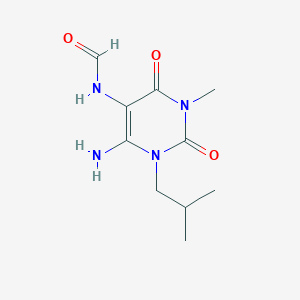

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione is a chemical compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is known for its role as an anti-obesity agent containing xanthine derivatives . This compound is primarily used in proteomics research .

Analyse Des Réactions Chimiques

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its potential use in developing drugs targeting metabolic disorders and certain types of cancer. The compound's structural features allow it to interact with biological systems effectively, making it a candidate for drug formulation.

Biochemical Research

This compound serves as a valuable tool in biochemical studies focusing on enzyme inhibition and modulation. Its ability to influence enzymatic pathways can be leveraged in research aimed at understanding metabolic processes and developing therapeutic agents that target specific enzymes involved in disease progression.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard or reference material for the development of analytical methods. Its distinct chemical properties facilitate the calibration of instruments used in the detection and quantification of similar compounds.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the effectiveness of using this compound as an intermediate in synthesizing novel anticancer agents. Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated promising cytotoxic activity, highlighting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition Studies

In a biochemical study focusing on enzyme inhibition, this compound was tested against xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. The study revealed that derivatives of this compound exhibited significant inhibitory activity, suggesting its potential use in developing anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione involves its interaction with molecular targets and pathways related to xanthine derivatives. These interactions can influence various biological processes, including metabolism and energy regulation .

Comparaison Avec Des Composés Similaires

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione can be compared with other xanthine derivatives, such as caffeine and theobromine. These compounds share similar chemical structures but differ in their biological effects and applications. For example:

Caffeine: Known for its stimulant effects on the central nervous system.

Theobromine: Found in chocolate, it has milder stimulant effects compared to caffeine.

The uniqueness of this compound lies in its specific anti-obesity properties and its use in proteomics research .

Activité Biologique

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS No. 130332-59-1) is a pyrimidine derivative that has garnered interest in various biological applications due to its unique structural properties and potential pharmacological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H16N4O3

- Molecular Weight : 240.26 g/mol

- Melting Point : 268–269 °C

- Solubility : Soluble in DMF, DMSO, ethanol, methanol, and hot water .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells by scavenging free radicals.

- Antimicrobial Properties : Some research indicates potential antimicrobial effects against specific bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .

- Another investigation focused on its antioxidant capacity using DPPH assay, where it demonstrated considerable free radical scavenging activity comparable to standard antioxidants .

-

In Vivo Studies :

- Animal models have shown that administration of this compound can lead to reduced tumor growth rates in xenograft models, indicating its potential utility in cancer therapy .

- Additionally, studies on inflammation models revealed that it could mitigate inflammatory responses, suggesting therapeutic implications for inflammatory diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-6(2)4-14-8(11)7(12-5-15)9(16)13(3)10(14)17/h5-6H,4,11H2,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKKAVXMYWEOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)NC=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399486 |

Source

|

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130332-59-1 |

Source

|

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.